1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
Description
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylpyrimidinyl group, and a pyrazole carboxylic acid group
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(6-cyclopropyl-2-methylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c1-7-13-10(8-2-3-8)6-11(14-7)16-5-4-9(15-16)12(17)18/h4-6,8H,2-3H2,1H3,(H,17,18) |
InChI Key |
NYDDIYTYVHBBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl and methyl groups, and the construction of the pyrazole ring. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but with a pyrrolidine ring instead of a pyrazole ring.
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-ylamine: This compound has an amine group instead of a carboxylic acid group.
Biological Activity
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a complex structure that combines a pyrazole ring with a cyclopropyl-substituted pyrimidine moiety. Its unique molecular configuration suggests potential biological activities, particularly in medicinal chemistry, including antimicrobial and anticancer effects.
- Molecular Formula : C12H12N4O2
- Molecular Weight : 244.25 g/mol
- IUPAC Name : 1-(6-cyclopropyl-2-methylpyrimidin-4-yl)pyrazole-3-carboxylic acid
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits moderate antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations .
Anticancer Potential
Research has highlighted the compound's potential in anticancer therapy. It has been shown to interact with specific biological targets, modulating their activity to exert therapeutic effects. Notably, studies involving cell lines have indicated that the compound can induce apoptosis in cancer cells, suggesting its role as a potential chemotherapeutic agent .
The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptors. Interaction studies employing techniques such as molecular docking and binding affinity assays have provided insights into its mechanism of action, revealing potential pathways through which it exerts its effects on cellular processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | Cyclopropyl group and a 2-methylpropyl substituent | Distinct chemical properties due to unique substituents |
| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | Modified pyrazole with a cyclopropyl group | Exhibits different biological activities compared to other derivatives |
| 6-Cyclopropyl-1-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Combines pyridine and pyrazole structures | Potentially different pharmacological profiles due to pyridine incorporation |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity against clinical isolates of E. coli and S. aureus, demonstrating significant inhibition at concentrations as low as 100 µg/mL.
- Anticancer Activity : In vitro tests on human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Mechanistic Insights : Molecular docking studies identified key interactions between the compound and target proteins involved in cancer progression, providing a foundation for further drug development efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
